molecular formula C18H17NO2 B2911361 N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2411242-07-2

N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide

Cat. No.: B2911361
CAS No.: 2411242-07-2
M. Wt: 279.339
InChI Key: NYADHUCCPDBZEN-UHFFFAOYSA-N
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Description

N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide is an organic compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is notable for its unique structure, which includes both a hydroxyphenyl group and a phenylethyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and phenylethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-hydroxybenzaldehyde with phenylethylamine under mild acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Ynamide Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylethyl group can participate in hydrophobic interactions. The ynamide group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways .

Comparison with Similar Compounds

Similar compounds to N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide include:

This compound is unique due to its combination of hydroxyphenyl, phenylethyl, and ynamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-7-18(21)19-17(15-9-4-3-5-10-15)13-14-8-6-11-16(20)12-14/h3-6,8-12,17,20H,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYADHUCCPDBZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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